molecular formula C17H20N2O3S B5989661 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one

Cat. No.: B5989661
M. Wt: 332.4 g/mol
InChI Key: XKQOMVKDRLLROV-UHFFFAOYSA-N
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Description

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidinone core, which is often associated with biological activity, and a phenoxyethylsulfanyl group that can influence its chemical reactivity and interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one typically involves multiple steps:

    Formation of the Phenoxyethylsulfanyl Intermediate: This step involves the reaction of 2-methoxy-4-prop-2-enylphenol with an appropriate ethylsulfanyl reagent under controlled conditions.

    Pyrimidinone Core Construction: The intermediate is then reacted with a suitable pyrimidinone precursor, such as 4-methyl-1H-pyrimidin-6-one, under specific conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one can undergo various chemical reactions, including:

    Oxidation: The phenoxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the pyrimidinone core or the phenoxyethylsulfanyl group.

    Substitution: The methoxy and prop-2-enyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens or nucleophiles can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl

Properties

IUPAC Name

2-[2-(2-methoxy-4-prop-2-enylphenoxy)ethylsulfanyl]-4-methyl-1H-pyrimidin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-4-5-13-6-7-14(15(11-13)21-3)22-8-9-23-17-18-12(2)10-16(20)19-17/h4,6-7,10-11H,1,5,8-9H2,2-3H3,(H,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQOMVKDRLLROV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC(=N1)SCCOC2=C(C=C(C=C2)CC=C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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